molecular formula C9H13F3N2O3 B13525786 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid

Cat. No.: B13525786
M. Wt: 254.21 g/mol
InChI Key: OXZBFXDTTJOZPY-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents are chosen to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of oxazole derivatives with higher oxidation states.

    Reduction: Formation of reduced pyrrolidine and oxazole derivatives.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

3-pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-3-8-5-6(1)7-2-4-10-9-7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)

InChI Key

OXZBFXDTTJOZPY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOCC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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